molecular formula C7H5F3S B6618086 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene CAS No. 153698-34-1

1-[(difluoromethyl)sulfanyl]-4-fluorobenzene

Cat. No.: B6618086
CAS No.: 153698-34-1
M. Wt: 178.18 g/mol
InChI Key: GUMLVALGNHCDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorine in Modulating Molecular Properties for Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Due to its small size and high electronegativity, fluorine can act as a bioisostere for a hydrogen atom, leading to enhanced metabolic stability and membrane permeability in drug candidates. nih.govresearchgate.net The replacement of a hydrogen atom with fluorine is a well-established strategy to block metabolic hotspots, thereby increasing the half-life of a drug. mdpi.com

Fluorination can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn influences pharmacokinetic properties and binding affinity. Furthermore, the strong electron-withdrawing nature of fluorine can create unique electronic environments within a molecule, leading to enhanced binding interactions with biological targets. researchgate.net These combined effects often result in improved potency and selectivity of bioactive compounds.

Table 1: Effects of Fluorine Substitution on Molecular Properties

Property Effect of Fluorination Scientific Rationale
Metabolic Stability Increased The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. mdpi.com
Lipophilicity Increased Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and absorption. researchgate.net
Binding Affinity Often Enhanced Fluorine's electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with target proteins. nih.govresearchgate.net
Acidity/Basicity (pKa) Modulated The strong electron-withdrawing effect of fluorine can significantly alter the pKa of nearby acidic or basic centers.

| Molecular Conformation | Altered | The introduction of fluorine can influence the preferred three-dimensional shape of a molecule, affecting its interaction with biological targets. |

Overview of Fluorinated Sulfur Functional Groups in Synthetic Chemistry

The combination of fluorine and sulfur in organic functional groups has given rise to a diverse array of valuable reagents and structural motifs in synthetic chemistry. These groups often impart unique properties, including high thermal and chemical stability, and can serve as important bioisosteres in medicinal chemistry. nih.gov

Some of the most prevalent fluorinated sulfur functional groups include:

Sulfonyl Fluorides (-SO₂F): These are recognized for their unique redox stability and resistance to hydrolysis, making them valuable as covalent inhibitors and chemical probes in medicinal chemistry. nih.gov

Pentafluorosulfanyl Group (-SF₅): Often referred to as a "super-trifluoromethyl group," the -SF₅ moiety is highly electronegative, chemically stable, and lipophilic. nih.gov It is increasingly used as a bioisosteric replacement for groups like trifluoromethyl (-CF₃) or tert-butyl. epa.govresearchgate.net

Trifluoromethylthio Group (-SCF₃): This group is highly lipophilic and metabolically stable, making it a common substituent in pharmaceuticals and agrochemicals. nih.gov

Difluoromethylthio Group (-SCF₂H): This group, present in the subject compound, is of growing interest. The difluoromethyl group itself is recognized as a bioisostere of a hydroxyl or phenol (B47542) group and can act as a hydrogen bond donor. nih.govresearchgate.net

The synthesis of molecules containing these groups often involves specialized fluorinating or fluoroalkylating reagents and methodologies. nih.gov The development of efficient synthetic routes to aryl thioethers containing these fluorinated motifs remains an active area of research. rsc.orgmdpi.comacs.org

Table 2: Common Fluorinated Sulfur Functional Groups in Organic Synthesis

Functional Group Formula Key Characteristics Common Applications
Sulfonyl Fluoride (B91410) -SO₂F Electrophilic, stable to hydrolysis Covalent inhibitors, chemical biology probes nih.gov
Trifluoromethylthio -SCF₃ Highly lipophilic, metabolically stable Pharmaceuticals, agrochemicals nih.gov
Pentafluorosulfanyl -SF₅ "Super-trifluoromethyl," highly stable and lipophilic Bioisosteric replacement, drug discovery nih.gov

Contextualization of 1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene within Contemporary Fluorine Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structure positions it as a compound of significant interest in contemporary fluorine chemistry. The molecule combines two key structural features that are highly relevant in the design of advanced materials and bioactive compounds: a 4-fluorophenyl ring and a difluoromethylsulfanyl group.

The 4-fluorophenyl moiety is a common feature in many pharmaceuticals. The fluorine atom at the para-position is often introduced to block oxidative metabolism at that site, a common pathway for drug deactivation. This can lead to improved pharmacokinetic profiles.

The (difluoromethyl)sulfanyl group (-SCF₂H) is an emerging functional group in drug design. It is considered a bioisostere for other functionalities and possesses unique electronic properties. The difluoromethyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. nih.gov Compared to the more common trifluoromethylthio (-SCF₃) group, the -SCF₂H group has a different electronic profile and polarity, offering medicinal chemists a valuable alternative for fine-tuning the properties of a lead compound.

Therefore, this compound can be viewed as a valuable building block or a potential lead compound itself. Its synthesis would likely involve methods developed for the preparation of other aryl difluoromethyl thioethers. nih.gov The strategic combination of a metabolically robust fluorinated aromatic ring with the electronically distinct and hydrogen-bond-donating difluoromethylsulfanyl group makes this compound a compelling target for exploration in medicinal and materials chemistry.

Strategies for Installing the Difluoromethylsulfanyl Group (-SCF2H) on Aryl Scaffolds

The installation of the -SCF2H group onto an aryl ring, such as 4-fluorobenzene, can be achieved through several strategic approaches. These methods primarily involve the formation of the aryl-sulfur bond at different stages of the synthesis and with various difluoromethyl sources.

Carbon-Sulfur Bond Formation Approaches

A primary strategy for the synthesis of aryl difluoromethyl sulfides is the direct formation of the carbon-sulfur bond between a difluoromethyl unit and an aryl sulfur species. A common and effective method involves the reaction of an aryl thiol with a difluorocarbene precursor. For the synthesis of this compound, this would typically involve the S-difluoromethylation of 4-fluorothiophenol.

Difluorocarbene (:CF2), a key intermediate in these reactions, can be generated from various reagents. One such precursor is difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA), which generates difluorocarbene upon decarboxylation under neutral conditions, avoiding the need for strong bases that could be incompatible with sensitive functional groups. rsc.orgnih.gov This method has been successfully applied to the difluoromethylation of various activated X-H bonds, including S-H bonds in thiols. rsc.orgnih.gov

Another widely used source of difluorocarbene is (trifluoromethyl)trimethylsilane (TMSCF3), which can be converted to difluoromethyltrimethylsilane (TMSCF2H). semanticscholar.org TMSCF2H can then serve as a nucleophilic difluoromethylating agent.

The general reaction for the difluoromethylation of an aryl thiol can be represented as:

Ar-SH + ":CF2 source" → Ar-SCF2H

A variety of difluorocarbene precursors have been developed, each with its own advantages regarding reaction conditions and substrate scope.

Reagent/PrecursorConditionsNotes
ClCF2COONaHigh temperatureA common, inexpensive reagent.
Ph3P+CF2CO2− (PDFA)Neutral, thermalAvoids the use of strong bases. rsc.orgnih.gov
TMSCF2Br / BaseBasic conditionsEffective but requires a strong base.
Et2NCF2HThermalA gaseous reagent.

Late-Stage Difluoromethylation at Sulfur Centers

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a highly valuable strategy in drug discovery. For the synthesis of this compound and its analogues, late-stage difluoromethylation of a pre-existing sulfur atom on the aromatic ring is a key approach. This typically involves the reaction of an aryl thiol, such as 4-fluorothiophenol, with a difluoromethylating agent.

This approach is advantageous as it allows for the diversification of complex molecules containing a thiol group. The reaction of thiophenols with difluorocarbene, as discussed previously, is a prime example of late-stage difluoromethylation at a sulfur center. rsc.orgnih.gov

Transformation of Precursor Sulfides and Thiols

An alternative to direct difluoromethylation of thiols is the transformation of other sulfur-containing functional groups that are already attached to the 4-fluorophenyl ring.

One such method involves the use of diaryl disulfides as precursors. For instance, bis(4-fluorophenyl) disulfide can be reacted with a nucleophilic difluoromethylating reagent. A metal-free approach utilizing TMSCF2H in the presence of a fluoride source like cesium fluoride (CsF) has been developed for the difluoromethylation of diaryl disulfides. nih.govsemanticscholar.orgucl.ac.uk This reaction proceeds via the nucleophilic transfer of a difluoromethyl group to the disulfide, leading to the formation of the desired aryl difluoromethyl sulfide (B99878) and a thiolate byproduct. nih.govsemanticscholar.orgucl.ac.uk

The general scheme for this transformation is:

Ar-S-S-Ar + TMSCF2H --(F-)--> Ar-SCF2H + Ar-S-TMS

This method is notable for its operational simplicity and tolerance of various functional groups. nih.govucl.ac.uk

Another potential route involves the oxidative fluorination of a precursor sulfide, such as 4-fluorophenyl methyl sulfide. While direct conversion is challenging, a multi-step sequence involving oxidation to the sulfoxide (B87167) or sulfone, followed by fluorination and reduction, could be envisioned. For example, phenyl-SCF2H has been shown to be converted to phenyl-SF2CF2H under oxidative fluorination conditions using trichloroisocyanuric acid (TCICA) and potassium fluoride (KF). nih.gov While this specific transformation leads to a different product, it highlights the reactivity of the C-S bond under oxidative fluorination conditions.

Synthesis of 4-Fluorobenzene Derivatives as Core Building Blocks

The successful synthesis of this compound relies on the availability of suitably functionalized 4-fluorobenzene precursors. These building blocks can either already contain the sulfur moiety or be primed for its introduction.

Introduction of Fluorine onto Aryl Rings in Precursor Synthesis

The synthesis of the key precursor, 4-fluorothiophenol, is a critical step. One common industrial method for its preparation involves a multi-step process starting from 4-fluorobenzenesulfonyl chloride. This process includes the reduction of the sulfonyl chloride to the corresponding disulfide, 4,4'-difluorodiphenyl disulfide, which is then further reduced to 4-fluorothiophenol. google.com

A typical synthetic sequence is as follows:

Reduction of 4-fluorobenzenesulfonyl chloride: Reaction with a reducing agent like sodium sulfite yields the sodium 4-fluorobenzenesulfinate.

Formation of the disulfide: The sulfinate is then treated with sulfur dioxide to form 4,4'-difluorodiphenyl disulfide.

Reduction to the thiol: The disulfide is finally reduced using a reagent such as sodium borohydride to yield 4-fluorothiophenol. google.com

The synthesis of fluorobenzene (B45895) itself, a common starting material for various fluorinated aromatics, can be achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium fluoroborate, or through direct fluorination of benzene (B151609), though the latter often suffers from poor selectivity.

Cross-Coupling Strategies for Aryl-Sulfur Linkages

Transition metal-catalyzed cross-coupling reactions offer powerful methods for the formation of aryl-sulfur bonds. While direct cross-coupling to form an Ar-SCF2H bond is less common, analogous reactions provide a blueprint for potential synthetic routes.

For instance, copper- and palladium-catalyzed reactions are widely used for the formation of aryl-sulfur bonds. A plausible, though not explicitly reported for this specific product, strategy could involve the cross-coupling of a 4-fluorophenylboronic acid with a suitable difluoromethylthiolating agent. Copper-catalyzed trifluoromethylthiolation of aryl boronic acids has been demonstrated, suggesting that a similar approach for difluoromethylthiolation might be feasible. rsc.orgrsc.orgnih.gov

A general representation of such a cross-coupling reaction would be:

4-F-C6H4-B(OH)2 + "SCF2H source" --(Catalyst)--> 4-F-C6H4-SCF2H

The development of effective "SCF2H" transfer agents for such cross-coupling reactions is an active area of research. These methods would provide a valuable alternative to the more traditional nucleophilic substitution and difluorocarbene-based approaches.

Synthetic Methodologies for this compound and Related Analogues

The introduction of the difluoromethylsulfanyl (SCF₂H) group into aromatic systems is a significant area of research in medicinal and agricultural chemistry. This moiety can act as a bioisostere for other functional groups, enhancing properties such as metabolic stability and lipophilicity. The synthesis of compounds like this compound and its analogues often requires specialized synthetic strategies to construct the C-S-CF₂H linkage. This article explores several modern approaches for the synthesis of these valuable compounds, focusing on metal-catalyzed, radical-mediated, and nucleophilic substitution pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethylsulfanyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMLVALGNHCDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1 Difluoromethyl Sulfanyl 4 Fluorobenzene

Reactions Involving the Difluoromethylsulfanyl Group

The difluoromethylsulfanyl group, -SCF2H, is the site of several important chemical transformations. Its reactivity is primarily dictated by the sulfur atom and the adjacent difluoromethyl group, which imparts unique electronic properties.

Oxidation Reactions of the Sulfanyl (B85325) Moiety

The sulfur atom in 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. The selective oxidation of aryl difluoromethyl sulfides to sulfoxides is a valuable transformation, as the resulting sulfoxides are important synthetic intermediates.

A common and efficient method for this conversion involves the use of hydrogen peroxide as the oxidant in an activating solvent such as trifluoroacetic acid (TFA). rsc.org This system forms trifluoroperacetic acid in situ, a powerful yet selective oxidizing agent. This method is often preferred because it minimizes the risk of over-oxidation to the corresponding sulfone, a frequent side product with other strong oxidants. rsc.orgresearchgate.net The reaction is generally carried out under mild, metal-free conditions. rsc.org

The controlled oxidation is crucial as the oxidation state of the sulfur atom significantly alters the electronic properties of the entire molecule. The electron-withdrawing strength of the substituent increases in the order -SCF2H < -S(O)CF2H < -SO2CF2H. For comparison, the Hammett constants for the related -SCF3, -SOCF3, and -SO2CF3 groups demonstrate this trend clearly. rsc.org

Table 1: Oxidation of Aryl Fluoroalkyl Sulfides to Sulfoxides

Substrate TypeOxidant SystemSolventProductKey Features
Aryl difluoromethyl sulfide (B99878)15% H₂O₂Trifluoroacetic AcidAryl difluoromethyl sulfoxideHigh selectivity, avoids over-oxidation to sulfone. researchgate.net
Aryl trifluoromethyl sulfide30% H₂O₂Trifluoroacetic AcidAryl trifluoromethyl sulfoxideMetal-free conditions, high yields (78–93%). rsc.org

Transformations at the Difluoromethyl Group

The difluoromethyl group (-CF2H) is not merely an inert fluoroalkyl chain; its acidic proton allows for a range of chemical transformations. The electron-withdrawing nature of the two fluorine atoms and the adjacent sulfur atom increases the acidity of the C-H bond, enabling its deprotonation by strong bases. cas.cnnih.gov

This deprotonation generates a carbanionic species, Ar-S-CF2⁻, which can act as a potent nucleophile. nih.govacs.org This "masked nucleophile" can then react with a variety of electrophiles, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethyl carbon. This strategy represents a powerful method for elaborating the structure of the parent molecule. acs.org

Research on analogous compounds like difluoromethyl phenyl sulfone (PhSO2CF2H) has extensively demonstrated its utility as a difluoromethyl anion equivalent ("CF2H⁻") after deprotonation. acs.orgcas.cn Similarly, the difluoromethyl group in this compound is expected to undergo functionalization via this deprotonative pathway.

Alternatively, radical-based transformations are also possible. The cathodic reduction of related compounds like bromodifluoromethyl phenyl sulfide can generate a (phenylthio)difluoromethyl radical (PhSCF2•), which can participate in addition reactions. beilstein-journals.org This suggests that under appropriate reductive conditions, the -SCF2H group could potentially serve as a source for the 4-F-C6H4-S-CF2• radical.

Nucleophilic and Electrophilic Reactivity of the Sulfur Atom

The sulfur atom of the sulfanyl moiety possesses lone pairs of electrons, rendering it inherently nucleophilic. It can react with a range of electrophiles, such as alkyl halides, in standard S-alkylation reactions. Furthermore, the synthesis of chloro- and bromodifluoromethyl aryl sulfides from thiophenols and a difluorocarbene source highlights the ability of the sulfur atom to attack electrophilic carbene intermediates. acs.org

While the sulfur atom in a sulfide is primarily nucleophilic, its electrophilic character can be induced. This is most commonly achieved through oxidation to higher oxidation states like sulfoxides and sulfones, which activates the sulfur center toward nucleophilic attack. Another pathway to induce electrophilicity involves its conversion to a sulfonium (B1226848) salt by reaction with a strong electrophile.

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl ring is the second major site of reactivity in the molecule. Its behavior is governed by the principles of aromatic substitution, influenced by the electronic effects of both the fluorine atom and the difluoromethylsulfanyl group.

Electrophilic Aromatic Substitution Patterns and Directivity

In electrophilic aromatic substitution (EAS), the reactivity of the benzene (B151609) ring and the position of the incoming electrophile are determined by the existing substituents. chemistrytalk.orgwikipedia.org Both the fluorine atom and the -SCF2H group are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. lumenlearning.com

Fluorine : Fluorine is a weakly deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect) to stabilize the cationic intermediate (sigma complex) formed during ortho or para attack. wikipedia.orglibretexts.org

Difluoromethylsulfanyl Group (-SCF2H) : This group is also deactivating. The highly electronegative fluorine atoms in the difluoromethyl moiety exert a powerful -I effect, withdrawing electron density from the ring via the sulfur atom. While the sulfur atom can donate electrons through a +M effect, this is outweighed by the strong inductive withdrawal. By analogy to the strongly electron-withdrawing -SCF3 group (Hammett constant σp = 0.50), the -SCF2H group deactivates the ring. rsc.org Like other substituents with a lone-pair-bearing atom attached to the ring, the -SCF2H group is expected to be an ortho, para-director, as the sulfur can stabilize the sigma complex at these positions through resonance. organicchemistrytutor.com

Table 2: Directing Effects of Substituents in this compound for EAS

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on ReactivityDirecting Effect
-F (at C4)Strongly withdrawingWeakly donatingDeactivatingOrtho, Para (to C3, C5)
-SCF₂H (at C1)Strongly withdrawingWeakly donatingDeactivatingOrtho, Para (to C2, C6)

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom serves as the leaving group, and the electron-withdrawing -SCF2H group is situated in the para position.

The strong -I effect of the -SCF2H group significantly activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. The initial addition of the nucleophile to the carbon bearing the fluorine atom forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing -SCF2H group, stabilizing it and lowering the activation energy for the reaction. Subsequent elimination of the fluoride ion restores the aromaticity of the ring. libretexts.org

Studies on similar substrates, such as 4-fluorophenylsulfonamides, have shown that various nitrogen, oxygen, and sulfur nucleophiles can effectively displace the fluorine atom under appropriate conditions. thieme-connect.com This pathway provides a versatile method for synthesizing a diverse array of derivatives from the parent compound.

Table 3: Potential Nucleophiles for SNAr Reaction

Nucleophile ClassExample NucleophilesPotential Product Type
N-NucleophilesAmines (e.g., hexylamine), AzolesN-Aryl derivatives
O-NucleophilesAlkoxides (e.g., sodium phenoxide), AlcoholsDiaryl ethers, Alkyl aryl ethers
S-NucleophilesThiolates (e.g., sodium thiophenoxide), ThiolsDiaryl sulfides
C-NucleophilesEnolates, OrganometallicsC-C coupled products

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of available scientific databases and literature, detailed research findings on the chemical reactivity and mechanistic behavior of the specific compound this compound are not presently available. Consequently, the construction of a detailed article adhering to the requested outline on its palladium-catalyzed coupling reactions, reaction intermediates, kinetic studies, and transition state analysis cannot be fulfilled at this time.

The investigation into the properties and reactions of organofluorine compounds is a significant area of chemical research, driven by their applications in pharmaceuticals, agrochemicals, and materials science. However, the scientific community's exploration of the vast chemical space is not uniform, and many compounds, while structurally plausible, have not yet been synthesized or have not been the subject of in-depth reactivity studies. This appears to be the case for this compound.

Searches for this specific molecule did not yield any dedicated studies on its chemical transformations. While there is a substantial body of research on related compounds, notable distinctions in their chemical structures prevent direct extrapolation of their reactivity to this compound. For instance, extensive literature exists on compounds containing the difluoromethylsulfonyl (CF₂HSO₂) group. However, the requested compound features a difluoromethylsulfanyl (CF₂HS) group, also known as a thioether. The difference in the oxidation state of the sulfur atom—a sulfone versus a thioether—imparts fundamentally different electronic properties and, therefore, distinct chemical reactivity.

Specifically, the following key areas of the requested article outline could not be substantiated with scientific literature for this compound:

Mechanistic Investigations of Key Transformations:Without established reactions, there are consequently no mechanistic investigations.

Transition State Analysis for Selectivity Control:No computational or experimental transition state analyses for reactions involving this compound have been reported.

While general principles of organofluorine chemistry and palladium catalysis could allow for theoretical postulation of the reactivity of this compound, such speculation would not meet the standards of a scientifically accurate and source-based article. The generation of reliable data tables and detailed research findings, as requested, is contingent on the existence of primary research, which is currently absent for this particular compound.

Future research may yet explore the synthesis and reactivity of this compound, at which point a detailed analysis as requested would become possible.

Spectroscopic and Advanced Structural Characterization in Mechanistic Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Detailed experimental data from advanced NMR studies on 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene are not available in the reviewed literature. Such studies would be crucial for a deeper understanding of its chemical behavior.

Information regarding the stereochemistry and conformational dynamics of this compound is not documented. Techniques such as variable-temperature NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in investigating these aspects.

There are no published studies employing in situ NMR to monitor reactions involving this compound. This technique would be invaluable for detecting reactive intermediates and elucidating reaction mechanisms in real-time.

X-ray Crystallography for Precise Molecular Architecture Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide definitive proof of its molecular structure and stereochemistry.

Without experimental data, it is not possible to discuss the role of X-ray crystallography in confirming the regioselectivity and diastereoselectivity of synthetic routes leading to or employing this compound.

A crystallographic analysis is a prerequisite for a detailed examination of the intermolecular interactions and crystal packing of this compound. Such an analysis would provide insights into the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and other ab initio techniques are employed to model molecular behavior at the atomic level, providing insights into reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For a molecule like 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack by examining the spatial distribution and energy levels of these frontier orbitals.

Hypothetical FMO Data for this compound Specific calculated values for this compound are not available in the searched literature. The following table is a representative example of how such data would be presented.

ParameterEnergy Value (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)Data not availableEnergy difference between LUMO and HOMO

Charge Distribution and Bond Polarity Investigations

Understanding the distribution of electron density within a molecule is crucial for predicting its interactions and chemical behavior. Computational methods are used to calculate atomic charges and analyze bond polarities. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide a quantitative measure of the partial charge on each atom.

These calculations would reveal the electrophilic and nucleophilic sites within this compound. The presence of highly electronegative fluorine atoms on both the benzene (B151609) ring and the difluoromethyl group is expected to create significant charge separation and polar bonds. Analyzing the molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

Reaction Pathway Prediction and Energy Profiling

Computational chemistry is a powerful tool for mapping out potential reaction pathways and determining their feasibility. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction.

Computational Elucidation of Reaction Mechanisms

For a given chemical transformation involving this compound, computational methods can be used to explore and validate potential reaction mechanisms. This involves identifying all possible intermediate structures and transition states that connect the reactants to the products. Such studies provide a step-by-step molecular view of the reaction, which is often difficult to obtain through experimental means alone. While specific mechanistic studies for this compound are not available, research on related molecules often involves modeling reaction pathways such as nucleophilic aromatic substitution or reactions at the sulfur atom.

Transition State Computations and Activation Energy Barriers

A critical aspect of reaction profiling is the identification and characterization of the transition state (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. researchgate.net Quantum chemical calculations can locate the geometry of the TS and compute its energy, thereby providing a theoretical prediction of the activation barrier. researchgate.net This information is invaluable for understanding reaction kinetics and predicting how changes in molecular structure might affect the reaction speed.

Hypothetical Activation Energy Data This table illustrates how activation energy data for a hypothetical reaction involving this compound would be displayed. Specific data is not available in the literature.

Reaction StepTransition State (TS) IdentifierCalculated Activation Energy (kcal/mol)
Reactants → Intermediate 1TS1Data not available
Intermediate 1 → ProductsTS2Data not available

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule significantly influences its physical and biological properties. The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements (conformers).

Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. nih.gov Studies on similar molecules containing α-fluoro sulfur motifs have shown that computational analysis can delineate the non-covalent interactions, such as hyperconjugation, that control conformational preferences. nih.govresearchgate.net A potential energy surface scan, where the energy is calculated as a function of torsion angles, can map out the various conformers and the transition states that separate them.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. While quantum chemical calculations often focus on static structures, MD simulations model the atomic motions, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). Although no MD simulation studies have been published for this compound, this technique would be essential for understanding its behavior in a realistic chemical environment.

Preferred Conformations of the Difluoromethylsulfanyl Group

The rotation around the C(aryl)-S bond in this compound defines the orientation of the difluoromethyl group relative to the plane of the 4-fluorophenyl ring. The key dihedral angle to consider is C(aryl)-C(aryl)-S-C(F2H). Theoretical studies on related α-fluoro sulfides suggest that conformations allowing for stabilizing hyperconjugative interactions are generally favored. nih.gov Specifically, an interaction between a sulfur lone pair (nS) and the antibonding orbital of a C-F bond (σ*C-F) can significantly stabilize certain rotamers. nih.gov

In the case of the SCF2H group, two such C-F bonds are present. The preferred conformation would likely seek to maximize these nS→σ*C-F interactions while minimizing steric repulsion between the hydrogen atom of the SCF2H group, the fluorine atoms, and the ortho-hydrogens of the aromatic ring. It is hypothesized that the lowest energy conformation would involve the C-H bond of the difluoromethyl group being either syn- or anti-periplanar to the plane of the 4-fluorophenyl ring, with the C-F bonds staggered relative to the ortho C-H bonds of the ring.

A second rotational axis exists around the S-C(F2H) bond. For related α-fluoro sulfoxides, crystallographic and computational data indicate a preference for conformations where the C-F bond is aligned anti-periplanar to the sulfur lone pair. nih.gov By analogy, for the SCF2H group, it is expected that the C-H bond would preferentially orient itself to minimize steric clashes with the aromatic ring.

The following table summarizes the key factors influencing the conformation of the difluoromethylsulfanyl group, based on studies of analogous compounds.

Influencing Factor Description Expected Outcome for the SCF2H Group
Hyperconjugation Donation of electron density from the sulfur lone pair (nS) to the antibonding orbital of the C-F bond (σ*C-F).Stabilization of conformations where the S lone pair is anti-periplanar to a C-F bond.
Steric Hindrance Repulsive interactions between the atoms of the SCF2H group and the ortho-hydrogens of the phenyl ring.Conformations that place the larger fluorine atoms away from the ring are favored.
Dipole-Dipole Interactions Electrostatic interactions between the dipoles of the C-F bonds and the C-S bond.A staggered arrangement of the C-F bonds relative to the C(aryl)-S bond is likely preferred.

Interactions of the 4-Fluorophenyl Ring in Solution and Solid State

The 4-fluorophenyl group in this compound is expected to participate in a variety of non-covalent interactions that govern its behavior in solution and its packing in the solid state. The presence of a fluorine substituent on the aromatic ring significantly influences its electronic properties and potential for intermolecular interactions.

In the solid state, the crystal packing of fluorinated aromatic compounds is often directed by a combination of weak hydrogen bonds and modified π-stacking interactions. acs.orgnih.gov Unlike heavier halogens, fluorine is generally a poor participant in halogen bonding but is a competent acceptor for weak C-H···F hydrogen bonds. acs.orgnih.gov In the crystal structure of fluorobenzene (B45895) and related compounds, these C-H···F interactions have been shown to play a significant structural role, comparable to C-H···O or C-H···N interactions in other systems. acs.org Therefore, it is anticipated that in the solid state, the fluorine atom of the 4-fluorophenyl ring will act as an acceptor for hydrogen bonds from the C-H bonds of neighboring molecules, including both the aromatic C-H and the C-H of the difluoromethylsulfanyl group.

The introduction of fluorine substituents also modulates π-π stacking interactions. rsc.org While strong face-to-face π-stacking is often disrupted by the presence of fluorine, offset or edge-to-face aromatic interactions are common. rsc.org The fluorine substituent alters the quadrupole moment of the aromatic ring, which can lead to different preferred stacking geometries compared to non-fluorinated benzene rings. A systematic study of fluorinated benzylideneanilines revealed that fluorine substitution significantly influences molecular packing, often through dipole-dipole interactions between stacked aromatic rings rather than direct atom-atom contacts. soton.ac.uk

The following table summarizes the likely non-covalent interactions involving the 4-fluorophenyl ring.

Interaction Type Description Role in Solution Role in Solid State
C-H···F Hydrogen Bonds Weak hydrogen bonds where the fluorine atom acts as the acceptor and a C-H group acts as the donor. acs.orgnih.govCan influence conformational preferences and interactions with other solutes.A key structure-directing interaction, influencing the crystal packing. acs.org
π-π Interactions Interactions between the aromatic rings of adjacent molecules. Fluorination often favors offset or edge-to-face arrangements over face-to-face stacking. rsc.orgCan lead to aggregation in less polar solvents.Important for the overall crystal lattice energy and packing motif. soton.ac.uk
Dipole-Dipole Interactions Electrostatic interactions arising from the permanent dipoles of the C-F bonds.Contributes to solubility in polar solvents and can influence solute-solute interactions.Influences the relative orientation of molecules in the crystal lattice. soton.ac.uk
Van der Waals Forces General non-specific attractive or repulsive forces between molecules.Contribute to the overall solvation energy.Contribute significantly to the lattice energy and determine the close-packing of molecules.

Role As a Building Block and Reagent in Complex Organic Synthesis

Precursor to Other Fluorinated Organosulfur Compounds

A primary application of 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene is as a starting material for the synthesis of related fluorinated organosulfur compounds, particularly through oxidation of the sulfur atom. The sulfanyl (B85325) (thioether) group can be selectively oxidized to a sulfinyl (sulfoxide) or a sulfonyl (sulfone) group, yielding compounds with distinct chemical properties and reactivity.

The oxidation of difluoromethyl sulfides to the corresponding sulfoxides can be achieved with high selectivity, avoiding over-oxidation to the sulfone. nih.gov For example, a protocol using trifluoroperacetic acid, prepared in situ from trifluoroacetic acid and hydrogen peroxide, has been shown to be effective for this transformation. nih.gov This method is notable for its efficiency and the high purity of the resulting sulfoxide (B87167) product. nih.gov

Table 1: Oxidation of Various Difluoromethyl Sulfides to Sulfoxides

SubstrateReaction Time (h)Crude Yield (%)Reference
4-ClC₆H₄SCHF₂698 nih.gov
4-CNC₆H₄SCHF₂2099 nih.gov
4-NO₂C₆H₄SCHF₂697 nih.gov

Further oxidation using stronger oxidizing agents or different reaction conditions can produce the corresponding sulfone, 1-(difluoromethylsulfonyl)-4-fluorobenzene. organic-chemistry.orgmdpi.com These sulfone derivatives are also valuable in medicinal chemistry. nih.gov

Scaffold for Diversification and Functional Group Introduction

The structure of this compound is an excellent scaffold for chemical diversification. The fluorine atom on the phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the difluoromethylsulfanyl group. masterorganicchemistry.comlibretexts.org This allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, such as amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups. masterorganicchemistry.comnih.gov

In SNAr reactions, the rate of reaction is often dependent on the stability of the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom) stabilize this intermediate through resonance, accelerating the reaction. masterorganicchemistry.comlibretexts.org The difluoromethylsulfanyl group at the para position serves this activating role, making the fluorine atom a viable leaving group for introducing new molecular complexity. masterorganicchemistry.com This strategy is a cornerstone for building libraries of compounds for drug discovery and materials science.

Applications in the Synthesis of Advanced Chemical Probes and Scaffolds for Research

The unique electronic properties imparted by the difluoromethylsulfanyl group make this scaffold attractive for the synthesis of advanced chemical probes and research tools. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding, which can be advantageous in designing molecules that interact with biological targets. researchgate.netresearchgate.net

Derivatives of this scaffold can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to create chemical probes. nih.gov These probes are instrumental in studying biological processes, identifying protein targets, and visualizing molecular interactions within cells. nih.gov For example, related sulfonyl fluoride scaffolds have been developed as covalent probes to engage specific amino acid residues in proteins, highlighting the utility of sulfur(VI)-fluoride compounds in chemical biology. nih.gov

The use of this compound as a precursor for the development of reagents for selective fluorination reactions is not prominently documented in the scientific literature. The development of fluorinating agents typically focuses on compounds with highly labile N-F or S-F bonds, such as N-fluorosulfonimides or dialkylaminosulfur trifluorides (DAST), which can deliver an electrophilic or nucleophilic fluorine species, respectively. nih.govtcichemicals.com The C-F bonds in the difluoromethyl group of the title compound are generally stable and not readily transferred.

Isotopically labeled compounds are indispensable tools in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. The this compound scaffold is amenable to the incorporation of isotopes for use in tracer studies.

A common strategy for radiolabeling is the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET) imaging. nih.gov PET is a highly sensitive, non-invasive imaging technique used extensively in clinical diagnostics and preclinical research. nih.gov Molecules containing a 4-fluorophenyl moiety can often be radiolabeled by nucleophilic substitution of a suitable leaving group (e.g., nitro or trimethylammonium) with [¹⁸F]fluoride to synthesize the desired ¹⁸F-labeled tracer. nih.gov Alternatively, isotopic exchange of the existing ¹⁹F atom with ¹⁸F can sometimes be achieved under specific conditions. The resulting ¹⁸F-labeled analogue of a bioactive molecule derived from this scaffold would allow for its quantitative visualization and tracking in vivo. nih.govresearchgate.net

Furthermore, stable isotopes such as deuterium (²H) or carbon-13 (¹³C) can be incorporated into the molecule during its synthesis to aid in mechanistic studies or to analyze metabolic pathways using techniques like mass spectrometry and NMR.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene, and how do they influence its reactivity?

  • Answer : The compound features a difluoromethylsulfanyl group (-S-CF₂H) attached to a fluorobenzene ring. The electron-withdrawing nature of the fluorine atoms on the benzene ring (para position) and the sulfanyl group enhances electrophilic substitution reactivity at specific positions. The difluoromethyl group introduces steric and electronic effects, potentially stabilizing intermediates in nucleophilic substitution reactions. Structural characterization via NMR (¹⁹F and ¹H) and X-ray crystallography is critical to confirm regiochemistry and bond angles .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : A typical route involves nucleophilic aromatic substitution :

React 4-fluorobenzenethiol with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., NaOH or K₂CO₃) to form the difluoromethylsulfanyl moiety.

Optimize solvent choice (e.g., DMSO or acetonitrile) to enhance reaction efficiency.
Yields depend on temperature control (60–80°C) and exclusion of moisture to prevent hydrolysis of intermediates. Purity is verified via GC-MS or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • ¹⁹F NMR : Identifies chemical shifts for fluorine atoms in the difluoromethyl and aromatic groups (δ ≈ -80 to -110 ppm for CF₂H, -100 to -120 ppm for aromatic F).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₇H₅F₃S, MW 194.63 g/mol).
  • IR spectroscopy : Detects S-CF₂H stretching vibrations (~1100–1200 cm⁻¹).
  • X-ray crystallography : Resolves spatial arrangement of the sulfanyl and fluorine substituents .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

  • Answer :

  • Acidic conditions : The sulfanyl group may undergo hydrolysis to form 4-fluorobenzenesulfonic acid derivatives. Stability tests in HCl (1M, 25°C) show <10% degradation over 24 hours.
  • Basic conditions : NaOH (1M) induces cleavage of the S-CF₂H bond, releasing HF and forming disulfide byproducts.
  • Oxidative conditions : H₂O₂ or mCPBA oxidizes the sulfanyl group to sulfoxide/sulfone derivatives. Monitor via TLC or LC-MS to track degradation pathways .

Q. What strategies can resolve contradictions in pharmacological data for this compound?

  • Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or impurities. Mitigation strategies include:

Reproducibility checks : Use standardized cell lines (e.g., HEK293 or HepG2) and controls.

Metabolite profiling : Identify degradation products via LC-MS/MS to rule out off-target effects.

Computational docking : Predict binding affinities to targets like cytochrome P450 enzymes or bacterial efflux pumps .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Answer : Systematic modifications include:

  • Fluorine substitution : Replace para-F with Cl or Br to assess electronic effects on reactivity.
  • Sulfanyl group variation : Substitute -S-CF₂H with -S-CF₃ or -S-CH₂F to evaluate steric vs. electronic contributions.
  • Ring functionalization : Introduce methyl or nitro groups ortho to the sulfanyl moiety.
    SAR studies require dose-response assays (IC₅₀ values) and molecular dynamics simulations to correlate structural changes with activity .

Q. What experimental designs are optimal for studying its interactions with biological macromolecules?

  • Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., serum albumin).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., with bacterial dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.